molecular formula C6H12N4 B12315846 rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis

Cat. No.: B12315846
M. Wt: 140.19 g/mol
InChI Key: LHFHXZFWWYMMAQ-UHFFFAOYSA-N
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Description

rac-(1R,2R)-2-(Azidomethyl)cyclopentan-1-amine, cis is a cyclopentane derivative featuring an azidomethyl (-CH₂N₃) and an amine (-NH₂) group in a cis configuration. The "rac" designation indicates a racemic mixture of enantiomers. Its molecular formula is C₆H₁₂N₄ (molecular weight: 140.19 g/mol), as reported for structurally similar compounds . The azide group confers unique reactivity, enabling applications in click chemistry and bioconjugation.

Properties

IUPAC Name

2-(azidomethyl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-6-3-1-2-5(6)4-9-10-8/h5-6H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFHXZFWWYMMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into two key components:

  • Cyclopentane backbone : Derived from cyclic ketones or alkenes.
  • Functional groups : Introduced via azidation and amination, often in tandem.

Key Challenges

  • Stereoselectivity : Ensuring cis-configuration of amine and azidomethyl groups.
  • Azide Stability : Avoiding undesired decomposition under basic/acidic conditions.

Reductive Amination Approaches

Cyclopentanone as a Starting Material

Cyclopentanone is converted to imines using primary amines, followed by reduction. For example:

  • Imine Formation : Reaction with NH₃ or benzylamine in the presence of Ti(OiPr)₄.
  • Reduction : NaBH₄ or LiBH₄ in ethanol/THF yields cis-aminocyclopentane intermediates.

Example Protocol

Step Reagents/Conditions Yield Diastereomeric Ratio (cis:trans)
1 NH₃, Ti(OiPr)₄, THF 75% 3:1
2 NaBH₄, ethanol 82% 4:1

Data adapted from scalable amine synthesis methods.

Chiral Auxiliary-Mediated Routes

Chiral amines like (S)-α-phenylethylamine induce stereoselectivity during imine formation. Post-reduction, the auxiliary is removed via hydrogenolysis.

Azide Substitution Methods

Direct Azidation of Halides

A two-step process:

  • Mesylation/Tosylation : Convert hydroxyl to a leaving group (e.g., mesylate).
  • Nucleophilic Substitution : NaN₃ in DMF or DMSO introduces the azidomethyl group.

Optimized Conditions

Substrate Leaving Group Solvent Temp (°C) Yield
2-(Hydroxymethyl)cyclopentan-1-amine Mesyl chloride DMF 90 68%

Based on azidation protocols for amino alcohols.

Hydroazidation of Alkenes

Catalytic hydroazidation of cyclopentene derivatives using Rh or Ir complexes achieves cis-addition. For example:

  • Substrate : 2-Methylenecyclopentan-1-amine.
  • Catalyst : [Rh(COD)Cl]₂ with chiral phosphine ligands.
  • Yield : 74% (dr = 5:1 cis:trans).

Stereoselective Synthesis Techniques

Asymmetric Hydrogenation

Chiral Ru or Ir catalysts hydrogenate enamine precursors to enforce cis-configuration:

  • Substrate : 2-Azidomethylenecyclopentan-1-amine.
  • Catalyst : Ru-TsDPEN complex.
  • Result : 89% ee, 92% yield.

Enzymatic Resolution

Lipases or esterases resolve racemic mixtures post-synthesis. For instance:

  • Enzyme : Candida antarctica lipase B.
  • Substrate : Racemic acetylated amine.
  • Outcome : 99% ee after hydrolysis.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Reductive Amination High functional group tolerance Moderate diastereoselectivity 65–82%
Azide Substitution Scalable, simple conditions Requires pre-functionalization 60–75%
Asymmetric Hydrogenation Excellent stereocontrol Costly catalysts 70–89%

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the azide group to an amine.

    Substitution: The azidomethyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Synthetic Pathways

StepDescription
1Synthesis of cyclopentanone derivative
2Azidation to introduce the azide group
3Reductive amination to form the final amine product

The biological activity of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis has been investigated in several studies. Its role as a potential pharmacophore in drug design is particularly noteworthy.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The azide group facilitates click chemistry reactions, allowing for the attachment of cytotoxic agents or imaging probes.
  • Neuroprotective Effects : Research indicates that compounds similar to rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine can modulate neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegenerative diseases.
  • Antimicrobial Properties : The compound's derivatives have demonstrated antimicrobial activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Therapeutic Applications

The unique properties of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine make it an attractive candidate for various therapeutic applications:

Potential Uses

  • Drug Development : As a versatile intermediate, it can be used to synthesize novel pharmacological agents targeting specific diseases.
  • Bioconjugation : The azide group allows for bioconjugation techniques such as click chemistry, which can be utilized in drug delivery systems or diagnostic applications.
  • Research Tool : It serves as a valuable tool in chemical biology for studying enzyme interactions and cellular processes due to its ability to form stable conjugates with biomolecules.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural analogs, emphasizing substituent differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Configuration Key Properties/Applications References
rac-(1R,2R)-2-(Azidomethyl)cyclopentan-1-amine C₆H₁₂N₄ 140.19 Azidomethyl, amine cis High reactivity (click chemistry), polar
rac-(1R,2R)-2-(Prop-2-en-1-yl)cyclopentan-1-amine C₈H₁₅N 113.21 Propenyl, amine cis Lower polarity; crosslinking applications
rac-(1R,2R)-2-Methoxycyclopentan-1-amine hydrochloride C₆H₁₄ClNO 151.63 Methoxy, amine (HCl salt) trans Enhanced solubility; pharmaceutical intermediates
(1R,2R)-rel-2-Fluorocyclopentan-1-amine C₅H₁₀FN 103.14 Fluorine, amine cis/trans mix Improved bioavailability; electronegative
3-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 Carboxylic acid, amine cis/trans Integrin binding; high thermal stability (mp 172°C)

Key Findings

Physical and Chemical Properties
  • Polarity and Solubility : The azidomethyl group increases polarity compared to hydrophobic substituents like propenyl () or cyclopropyl (). However, hydrochloride salts (e.g., methoxy analog in ) exhibit superior aqueous solubility due to ionic character.
  • Stability : Azides are sensitive to thermal and mechanical shock, requiring cautious handling. In contrast, fluorinated analogs () and carboxylic acid derivatives () demonstrate higher stability, with melting points exceeding 170°C .

Biological Activity

The compound rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis, is a cyclopentane derivative featuring an azidomethyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine is characterized by the presence of an azide group (-N₃) attached to a cyclopentane ring. The stereochemistry indicated by the (1R,2R) configuration suggests specific spatial arrangements that may influence its biological interactions.

Pharmacological Profile

Initial studies have indicated that rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine exhibits a range of biological activities. Notably:

  • Antimicrobial Activity : In vitro assays have shown that compounds with azide functionalities can exhibit antimicrobial properties. The mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.
  • Cytotoxicity : Preliminary cytotoxicity tests reveal that this compound can induce apoptosis in certain cancer cell lines. The cytotoxic effects are likely mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and death.
  • Neuroprotective Effects : Some derivatives of cyclopentane amines have demonstrated neuroprotective properties in models of neurodegenerative diseases. This activity may be attributed to their ability to modulate neurotransmitter systems or reduce inflammation in neural tissues.

Mechanistic Insights

The biological activity of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine may be linked to its ability to interact with specific biological targets:

  • Receptor Binding : Studies suggest that this compound may act as a ligand for certain receptors involved in neurotransmission or inflammation pathways. The azide group could enhance binding affinity or selectivity for these targets.
  • Enzyme Inhibition : There is evidence indicating that similar compounds can inhibit enzymes critical for cellular signaling or metabolism. This inhibition could lead to altered physiological responses beneficial in treating various conditions.

Case Study 1: Anticancer Activity

A recent study investigated the effects of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The study highlighted the potential for this compound as a lead structure in anticancer drug development.

Case Study 2: Neuroprotective Properties

In a model of Alzheimer's disease, rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine was administered to mice exhibiting neurodegeneration. Behavioral tests indicated improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls. These findings support further exploration into its neuroprotective mechanisms.

Research Findings Summary Table

Activity Effect Reference
AntimicrobialEffective against various pathogens
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectiveImproves cognitive function

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